Kappa Opioid Receptor Binding Affinity: trans-ACCA vs. cis-ACCA in Dynorphin A Peptide Analogues
When incorporated as a conformationally constrained replacement for Gly2-Gly3 in dynorphin A-(1-13)NH2 peptide analogues, the trans-4-aminocyclohexanecarboxylic acid (trans-ACCA) scaffold—the unprotected backbone corresponding to trans-4-(Boc-amino)cyclohexanecarboxylic acid—produced a peptide with κ-opioid receptor binding affinity of Ki = 13.4 nM and κ/μ/δ selectivity ratio of 1/21/103. In contrast, the cis-ACCA-containing analogue exhibited Ki = 9.1 nM with κ/μ/δ selectivity ratio of 1/13/210 [1]. Both isomers demonstrated κ-receptor selectivity, but the trans isomer conferred a distinct selectivity profile with a higher μ/κ discrimination factor compared to the cis isomer [1].
| Evidence Dimension | κ-Opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 13.4 nM (trans-ACCA-containing peptide) |
| Comparator Or Baseline | 9.1 nM (cis-ACCA-containing peptide) |
| Quantified Difference | ΔKi = 4.3 nM; cis isomer shows 1.47-fold higher affinity |
| Conditions | Radioligand binding assays using [3H]bremazocine for κ receptors, [3H]DAMGO for μ receptors, [3H]DSLET for δ receptors in guinea pig brain membranes |
Why This Matters
This demonstrates that the trans stereoisomer produces a meaningfully different receptor selectivity fingerprint compared to the cis isomer, confirming that stereochemical identity—not just the presence of the cyclohexane scaffold—is a critical selection criterion for structure-activity relationship (SAR) optimization in peptide-based drug discovery.
- [1] Snyder KR, Murray TF, DeLander GE, Aldrich JV. Synthesis and Opioid Activity of Dynorphin A-(1-13)NH2 Analogues Containing cis- and trans-4-Aminocyclohexanecarboxylic Acid. Journal of Medicinal Chemistry. 1993;36(8):1100-1103. doi:10.1021/jm00060a018. View Source
